molecular formula C22H14O8 B11152604 2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate

2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate

Cat. No.: B11152604
M. Wt: 406.3 g/mol
InChI Key: YRFVSWGDCMHWFV-UHFFFAOYSA-N
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Description

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is a complex organic compound with a unique structure that includes two chromene units linked by a central diacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate typically involves the condensation of chromene derivatives under specific conditions. One common method involves the reaction of chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the diacetate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’,8’-triyl triacetate
  • 2,2’-dioxo-2H,2’H-3,4’-bichromene-7’-yl cyclopropanecarboxylate
  • 2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 4-morpholinecarboxylate

Uniqueness

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is unique due to its specific diacetate linkage and the presence of two chromene units. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

[3-(7-acetyloxy-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C22H14O8/c1-11(23)27-14-4-3-13-7-18(22(26)30-19(13)8-14)17-10-21(25)29-20-9-15(28-12(2)24)5-6-16(17)20/h3-10H,1-2H3

InChI Key

YRFVSWGDCMHWFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C

Origin of Product

United States

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